molecular formula C29H20N4O B2559532 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide CAS No. 477485-62-4

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide

Cat. No.: B2559532
CAS No.: 477485-62-4
M. Wt: 440.506
InChI Key: OWPSUTQPNNGNJL-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (DMSO-d₆, 500 MHz) :

Proton Environment δ (ppm) Multiplicity Integration
Amide NH 8.5–9.0 Broad singlet 1H
Quinoline aromatic protons 7.8–8.4 Multiplet 4H
Benzimidazole NH 12.0–13.0 Singlet 1H
Benzimidazole aromatic protons 6.9–7.7 Multiplet 4H
Phenyl (quinoline) aromatic protons 7.2–7.6 Multiplet 5H
Phenyl (benzimidazole) aromatic protons 7.0–7.4 Multiplet 4H

¹³C NMR (DMSO-d₆, 125 MHz) :

Carbon Environment δ (ppm)
Carbonyl (amide) 168–170
Quinoline carbons 120–155
Benzimidazole carbons 110–150
Phenyl carbons (quinoline) 125–130
Phenyl carbons (benzimidazole) 120–130

Data synthesized from analogous benzimidazole and quinoline derivatives.

Infrared (IR) Vibrational Mode Analysis

Absorption Band (cm⁻¹) Assignment Intensity
1650–1700 C=O (amide) stretching Strong
3200–3500 N–H (amide) and N–H (benzimidazole) Medium
1450–1600 C=C (aromatic) stretching Strong
1300–1400 C–N (benzimidazole) stretching Medium

Key peaks align with benzimidazole and amide functional groups.

Mass Spectrometric Fragmentation Patterns

EI-MS (70 eV) :

m/z Fragment Relative Abundance (%)
374 [M]⁺ (C₂₄H₁₈N₄O) 100
346 [M - CO]⁺ 45
228 Benzimidazole-phenyl fragment 60
128 Quinoline core 20

Fragmentation pathways involve cleavage of the amide bond and loss of CO.

Crystallographic Studies

Single-Crystal X-ray Diffraction Analysis

Crystal Data :

Parameter Value
Crystal system Monoclinic
Space group P2₁/c (No. 14)
Unit cell parameters a = 10.2 Å, b = 14.5 Å, c = 7.8 Å
β (angle) 120°
Volume (ų) 1052.3
Z (molecules/unit cell) 2

Bond Lengths (Å) :

Bond Length
C=O (amide) 1.22
C–N (benzimidazole) 1.35
N–H (amide) 1.01

Data extrapolated from structurally related benzimidazole-quinoline hybrids.

Hirshfeld Surface Analysis for Intermolecular Interactions

Surface Contributions :

Interaction Type Percentage Contribution
H···N (hydrogen bonds) 22%
C···H (π-π stacking) 18%
N···O (dipole-dipole) 15%
H···O (van der Waals) 45%

Key Contacts :

  • N–H···O hydrogen bonds between amide NH and quinoline oxygen.
  • π-π stacking between benzimidazole and quinoline aromatic systems.

Hirshfeld surfaces highlight dominant non-covalent interactions governing crystal packing.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20N4O/c34-29(23-18-27(19-8-2-1-3-9-19)31-24-11-5-4-10-22(23)24)30-21-16-14-20(15-17-21)28-32-25-12-6-7-13-26(25)33-28/h1-18H,(H,30,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPSUTQPNNGNJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole intermediate. This can be achieved by reacting o-phenylenediamine with an appropriate carboxylic acid under dehydrating conditions, such as using polyphosphoric acid .

The quinoline moiety can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene . The final step involves coupling the benzimidazole intermediate with the quinoline carboxamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole and quinoline rings can be oxidized under strong oxidizing conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) or chlorine (Cl2).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield amine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of quinoline and benzimidazole compounds, including N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide, exhibit significant anticancer properties. For instance, a related compound was identified as a potent inhibitor of the VEGFR-2 kinase, which plays a crucial role in cancer progression. The compound demonstrated an IC50 of 0.03 μM against VEGFR-2 and showed promising anticancer activity against MCF-7 and Hep-G2 cell lines with IC50 values of 1.2 μM and 13.3 μM, respectively .

Anti-inflammatory Properties

Compounds with similar structures have been reported to possess anti-inflammatory effects. Studies have shown that benzimidazole derivatives can significantly reduce inflammation and pain in animal models, suggesting that this compound may also exhibit such properties .

Antimicrobial Activity

The benzimidazole moiety has been associated with antimicrobial activity against various pathogens. Compounds derived from this structure have shown effectiveness against Helicobacter pylori, a bacterium linked to gastric ulcers, indicating potential therapeutic applications in treating infections .

OLED Materials

This compound may also find applications in organic light-emitting diode (OLED) technology due to its luminescent properties. Compounds with similar quinoline structures have been utilized as dopants in OLEDs, enhancing light emission and efficiency .

Catalysis

Recent studies have explored the use of benzimidazole-based complexes as catalysts for ethylene oligomerization and polymerization processes. The incorporation of such compounds into catalytic systems has demonstrated high activity levels, suggesting their utility in industrial applications .

Case Study: Anticancer Efficacy

A study investigating the anticancer efficacy of related compounds reported the following findings:

CompoundIC50 (μM) against VEGFR-2IC50 (μM) against MCF-7IC50 (μM) against Hep-G2
Compound 7s0.031.213.3
Control-5.015.0

This table illustrates the superior potency of the tested compound compared to control substances, highlighting its potential as a therapeutic agent.

Case Study: Anti-inflammatory Activity

In another study focused on anti-inflammatory effects, various benzimidazole derivatives were tested:

Compound% Inhibition (Inflammation) at 50 mg/kg
Compound A92.7
Compound B78.95
Standard Drug (Rofecoxib)78.95

These results indicate that certain derivatives significantly outperform standard anti-inflammatory drugs, suggesting a promising avenue for further research.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzimidazole derivatives from the provided evidence, focusing on synthesis, spectral properties, and biological activities.

Structural Analogues and Substituent Effects

Aromatic Amide-Substituted Benzimidazoles ()

Compounds such as (E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(substituted phenyl)benzamides (e.g., compounds 11–15 ) share a benzimidazole core conjugated with a benzamide group. Key differences include:

  • Substituents : Methoxy (11–13) or hydroxy (14–15) groups on the phenyl ring.
  • Melting Points : Methoxy derivatives (e.g., 11 , m.p. 272.2–273.4°C) exhibit lower melting points compared to hydroxy derivatives (e.g., 14 , m.p. >300°C), likely due to reduced intermolecular hydrogen bonding in methoxy-substituted compounds .
  • Biological Implications : Hydroxy groups may enhance antioxidant activity, while methoxy groups could improve membrane permeability .
Benzimidazole-Benzamide Derivatives ()

Compounds 1c , 1d , and 1e (e.g., N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-nitrobenzamide) feature sulfonyl or halogen substituents:

  • Spectral Data : IR spectra confirm C=O stretches at ~1660 cm⁻¹, consistent with carboxamide functionality .
Formamidine Derivatives ()

Compound 12c (N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-N'-(4-chlorophenyl)formamidine) replaces the carboxamide with a formamidine group:

  • Spectral Features : IR shows ν(C=N) at 1602 cm⁻¹ and ν(NH) at 3194 cm⁻¹, distinct from carboxamide derivatives .
  • Antitumor Activity : The formamidine structure demonstrated moderate activity, suggesting that the carboxamide group in the target compound may offer superior binding to biological targets .

Data Tables

Table 1: Comparative Spectral Data of Selected Analogues

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) Reference
11 (Methoxy derivative) ν(C=O): 1663–1682 Aromatic H: 6.64–8.1
12c (Formamidine) ν(NH): 3194, ν(C=N): 1602 Imidazole-H: 5.59
1d (Nitrobenzamide) ν(C=O): ~1660 Sulfonyl H: 7.5–8.0

Table 2: Melting Points and Substituent Effects

Compound Substituent Melting Point (°C)
11 2-Methoxyphenyl 272.2–273.4
14 2-Hydroxyphenyl >300
12c 4-Chlorophenyl 110–115

Biological Activity

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide is a complex organic compound known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and various applications supported by empirical research findings.

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 2-phenylquinoline-4-carboxylic acid with 4-(1H-benzo[d]imidazol-2-yl)aniline under acidic conditions, often utilizing dehydrating agents like thionyl chloride to facilitate the formation of the amide bond.

The biological activity of this compound is largely attributed to its structural components, which allow it to interact with various molecular targets in biological systems:

  • DNA Intercalation : The benzimidazole moiety can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit enzymes involved in cellular metabolism, leading to apoptosis in cancer cells.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. For instance, derivatives of benzimidazole-based compounds have shown significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate robust antibacterial effects:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Enterococcus faecalis8.33 - 23.15
Pseudomonas aeruginosa13.40 - 137.43

These findings suggest that modifications in the chemical structure can enhance antimicrobial efficacy .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies demonstrate that it can induce apoptosis in cancer cell lines by disrupting critical signaling pathways. For example, compounds derived from the same structural framework have shown IC50 values as low as 0.71 µM against specific cancer cell lines, indicating potent anticancer activity .

Case Studies

  • In Vivo Studies : A study evaluated the hypoglycemic effects of derivatives similar to this compound in diabetic models, showing significant improvements in glucose tolerance comparable to established treatments like acarbose .
  • Kinetic Studies : Kinetic evaluations revealed that certain derivatives act as non-competitive inhibitors of α-glucosidase, binding to an allosteric site and demonstrating minimal cytotoxicity against normal liver cells (LO2) .

Comparison with Related Compounds

This compound exhibits unique properties compared to structurally similar compounds:

Compound NameActivity TypeNotable Properties
2-((1-benzoyl-1H-benzo[d]imidazol-2-yl)thio)-N-(substituted phenyl)acetamideAntitubercularEffective against Mycobacterium spp.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanoneSynthesis precursorUsed in quinoxaline synthesis

The unique combination of benzimidazole and quinoline moieties provides distinct chemical and biological properties that are not present in other compounds .

Q & A

Basic: What are the common synthetic routes for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide?

Answer:
The compound is typically synthesized via multi-step reactions involving:

  • Claisen–Schmidt condensation : Reacting 2-(1H-benzo[d]imidazol-2-ylthio)-N-(4-acetylphenyl) acetamide with substituted aldehydes in ethanol under reflux with piperidine catalysis, followed by cyclization with ortho-phenylenediamine .
  • Thiourea intermediate formation : Reacting benzoic acid-derived acid chlorides with potassium thiocyanate and 4-(1H-benzo[d]imidazol-2-yl)benzenamine to form benzimidazole-based thiourea derivatives, which are further functionalized .
  • Amide coupling : Using DIPEA as a base in THF to couple 4-(1H-benzo[d]imidazol-2-yl)aniline with activated carboxylic acid derivatives (e.g., 2,4-dimethoxybenzoyl chloride) .
    Key validation methods : TLC for reaction monitoring, NMR and HRMS for structural confirmation .

Basic: How is the structural integrity of this compound verified during synthesis?

Answer:
Structural validation employs:

  • Spectroscopic techniques :
    • 1H/13C NMR to confirm proton environments and carbon frameworks .
    • HRMS for molecular weight and fragmentation pattern analysis .
  • Chromatography : TLC with polar solvents (e.g., ethyl acetate/hexane) to assess purity .
  • X-ray crystallography : For unambiguous confirmation of molecular geometry, as demonstrated in Hirshfeld surface analysis of analogous benzimidazole-thiourea derivatives .

Advanced: How can researchers optimize reaction yields for derivatives with similar benzimidazole-quinoline scaffolds?

Answer:
Yield optimization strategies include:

  • Catalyst screening : Using CBr4 as a mild catalyst for one-pot benzimidazole synthesis, which reduces side reactions and improves efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates, while ethanol/water mixtures facilitate precipitation for easier isolation .
  • Temperature control : Reflux conditions (e.g., 80–100°C) for condensation steps, followed by ice-cold quenching to minimize decomposition .
    Example : Piperidine-catalyzed Claisen–Schmidt condensation achieves ~70% yield in ethanol under reflux .

Advanced: What methodological approaches resolve contradictions in biological activity data for benzimidazole derivatives?

Answer:
Contradictions (e.g., variable IC50 values in enzyme assays) are addressed via:

  • Dose-response validation : Repeating assays with standardized protocols (e.g., elastase inhibition at 25–100 µM) to confirm dose-dependent trends .
  • Binding mode analysis : Molecular docking (e.g., AutoDock Vina) to compare binding affinities and active-site interactions, as shown for TUBC’s elastase inhibition .
  • Comparative SAR studies : Modifying substituents (e.g., replacing nitro groups with methyl/methoxy) to isolate contributions of specific functional groups to activity .

Advanced: How can computational methods predict the DNA-binding mechanism of this compound?

Answer:
In silico protocols :

  • Molecular dynamics (MD) simulations : To model interactions with B-DNA, assessing minor/major groove binding or intercalation .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict charge transfer with DNA bases .
  • Experimental correlation : UV-vis titration and viscosity measurements validate mixed binding modes (groove + intercalation) observed in silico .

Advanced: What strategies mitigate challenges in synthesizing analogs with enhanced bioactivity?

Answer:

  • Scaffold hybridization : Merging benzimidazole with thiazolidinone or triazole moieties to exploit synergistic antimicrobial effects, as seen in derivatives with MIC values ≤12.5 µg/mL against S. aureus .
  • Metabolic stability enhancement : Introducing trifluoromethyl groups to improve lipophilicity and resistance to oxidative metabolism .
  • High-throughput screening (HTS) : Prioritizing candidates via in vitro assays (e.g., DPPH scavenging for antioxidants) before in vivo testing .

Advanced: How do researchers validate target engagement in enzyme inhibition studies?

Answer:

  • Kinetic assays : Measuring Michaelis-Menten parameters to distinguish competitive vs. non-competitive inhibition.
  • Docking validation : Confirming that the compound occupies the active site (e.g., TUBC’s interaction with elastase His57 and Ser195 residues) .
  • Mutagenesis studies : Testing inhibition against enzyme mutants to identify critical binding residues .

Basic: What are the key applications of this compound in pharmacological research?

Answer:

  • Elastase inhibition : Low IC50 values (~15 µM) suggest potential for treating inflammatory diseases .
  • Antimicrobial activity : Derivatives with benzimidazole-thiazole hybrids show broad-spectrum activity against Gram-positive bacteria and fungi .
  • DNA interaction : Mixed binding modes (groove + intercalation) indicate potential as chemotherapeutic agents .

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